[1-(Oxolan-2-yl)cyclobutyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(oxolan-2-yl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYZIVRBGBNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis of 1 Oxolan 2 Yl Cyclobutyl Methanol
Strategic Disconnections of the Molecular Framework
Retrosynthetic analysis involves the breaking of bonds to simplify the target molecule, a process known as disconnection. wikipedia.orgdeanfrancispress.com For [1-(Oxolan-2-yl)cyclobutyl]methanol, the key structural features to consider for disconnection are the cyclobutane (B1203170) ring, the oxolane (tetrahydrofuran) ring, and the methanol (B129727) group.
Disconnection of the Cyclobutane Ring System
The cyclobutane moiety, a four-membered carbocycle, presents inherent ring strain that can be exploited in synthetic transformations. researchgate.net Its disconnection is a logical step in simplifying the target molecule. A common and effective strategy for disconnecting cyclobutane rings is through a [2+2] cycloaddition reaction in reverse. This approach breaks two carbon-carbon bonds simultaneously, deconstructing the four-membered ring into two two-carbon fragments.
Another approach involves the ring opening of cyclobutane derivatives, which can be achieved through various chemical transformations. researchgate.netacs.org This can involve the cleavage of a single carbon-carbon bond within the ring to yield a linear butyl chain, which can be further simplified.
Disconnection of the Oxolane (Tetrahydrofuran) Ring System
The oxolane, or tetrahydrofuran (B95107), ring is a five-membered saturated heterocycle containing an oxygen atom. Disconnection strategies for this ring system typically focus on the carbon-oxygen bonds, as these are often the most reactive linkages. deanfrancispress.com A primary disconnection approach is the cleavage of one of the C-O bonds, which can be envisioned as the reverse of an intramolecular Williamson ether synthesis. This would yield a 4-halobutan-1-ol derivative with the cyclobutane-methanol moiety attached at the 1-position.
Alternatively, disconnection of a carbon-carbon bond within the tetrahydrofuran ring can be considered. However, this is generally a less common strategy unless activated by adjacent functional groups.
Disconnection of the Methanol Functional Group
The bond connecting the hydroxymethyl group (-CH₂OH) to the cyclobutane ring is a prime candidate for disconnection. This C-C bond can be disconnected to generate a cyclobutyl cation or anion synthon and a formaldehyde (B43269) or carboxylate equivalent. wikipedia.orgwikipedia.org This disconnection simplifies the molecule by separating the carbinol functionality from the bicyclic core. This strategy is particularly appealing as it leads to precursors that are often commercially available or readily synthesized.
Advanced Synthetic Methodologies for 1 Oxolan 2 Yl Cyclobutyl Methanol and Its Analogs
Cyclobutane (B1203170) Ring Construction Strategies
The construction of the cyclobutane core is a pivotal step in the synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol and related compounds. Chemists have developed a range of strategies to form this strained four-membered ring, primarily categorized into cycloaddition reactions and ring expansion methodologies. nih.govresearchgate.net
[2+2] Cycloaddition Reactions for Four-Membered Ring Formation
The [2+2] cycloaddition, a reaction in which two unsaturated molecules combine to form a four-membered ring, stands as the most fundamental and widely utilized method for synthesizing cyclobutanes. nih.govkib.ac.cn This reaction class can be initiated through various means, including heat, light, or transition metal catalysis, each offering distinct advantages and substrate compatibility. baranlab.orgfiveable.me
Thermal and photochemical [2+2] cycloadditions are classic methods for constructing cyclobutane rings. fiveable.me Thermal [2+2] cycloadditions typically involve the reaction of an electron-rich alkene with an electron-poor alkene or a ketene. libretexts.orgnih.gov These reactions are often stepwise, proceeding through a diradical or zwitterionic intermediate, which controls the stereochemical outcome. nih.govresearchgate.net However, according to Woodward-Hoffmann rules, many thermal [2+2] cycloadditions are symmetrically forbidden and require high temperatures. fiveable.me
Photochemical [2+2] cycloadditions, in contrast, are symmetrically allowed and can proceed under milder conditions. fiveable.melibretexts.org This method involves the excitation of one of the alkene partners to a reactive singlet or triplet state using light. baranlab.orgfiveable.me The excited-state molecule then reacts with a ground-state alkene to form the cyclobutane ring, often through a 1,4-diradical intermediate. baranlab.org Photosensitizers like acetone (B3395972) or benzophenone (B1666685) are commonly used to facilitate the formation of the necessary triplet state. baranlab.org These reactions are highly effective for creating strained four-membered rings and have been extensively used in the synthesis of natural products. nih.govacs.org
Table 1: Comparison of Thermal and Photochemical [2+2] Cycloadditions
| Feature | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |
|---|---|---|
| Activation Method | Heat | UV or Visible Light acs.org |
| Mechanism | Often stepwise (diradical/zwitterionic) nih.govresearchgate.net | Concerted or stepwise (via excited states/diradicals) baranlab.orgfiveable.me |
| Woodward-Hoffmann Rules | Generally forbidden | Generally allowed |
| Common Substrates | Ketenes, electron-deficient alkenes libretexts.org | Conjugated enones, alkenes baranlab.orglibretexts.org |
| Stereochemistry | Controlled by the stability of the intermediate nih.gov | Preserves the stereochemistry of the starting materials fiveable.me |
Transition metal catalysis provides a powerful alternative to thermal and photochemical methods, often enabling [2+2] cycloadditions that are otherwise difficult or impossible. nih.govresearchgate.net Various transition metals, including rhodium, nickel, cobalt, copper, gold, and palladium, have been shown to effectively catalyze these reactions. researchgate.netbenthamdirect.comingentaconnect.com The mechanism typically involves the formation of a metallacyclopentane intermediate from the two alkene partners, followed by reductive elimination to yield the cyclobutane product. researchgate.net
Gold(I)-catalyzed [2+2] cycloadditions, for instance, have been used in the reaction between arylalkynes and alkenes, proceeding stepwise through a cyclopropyl (B3062369) gold(I) carbene intermediate that undergoes ring expansion. researchgate.net Palladium-catalyzed reactions have also been developed, such as the difunctionalization of 1,5-dienes to form methylene (B1212753) cyclobutanes. researchgate.net One of the key advantages of transition metal catalysis is the ability to influence both the regio- and stereoselectivity of the cycloaddition through the choice of metal and ligands. nih.govbenthamdirect.com For example, copper(I) salts like CuOTf have proven to be effective catalysts in photochemical [2+2] cycloadditions. acs.org
Table 2: Examples of Transition Metal Catalysts in [2+2] Cycloadditions
| Metal Catalyst | Typical Reaction | Key Features |
|---|---|---|
| Copper(I) | Photochemical dimerization or intramolecular cycloaddition of alkenes acs.org | Effective for 1,6-dienes; proceeds via a copper-olefin complex nih.govacs.org |
| Gold(I) | Cycloaddition of arylalkynes and alkenes researchgate.netharvard.edu | Proceeds via ring expansion of a cyclopropyl gold(I) carbene intermediate researchgate.netnih.gov |
| Palladium(II) | Difunctionalization of dienes nih.govresearchgate.net | Can provide access to functionalized cyclobutanes nih.gov |
| Nickel(0) | Intermolecular cycloaddition of conjugated enynes with alkenes researchgate.netnih.gov | Circumvents side reactions like oligomerization researchgate.net |
| Ruthenium(II) | Visible-light mediated heterodimerization of acyclic enones organic-chemistry.org | High diastereoselectivity; promoted by any visible light source organic-chemistry.org |
The [2+2] cycloaddition between an allene (B1206475) and an alkene is a particularly effective strategy for constructing methylene- or alkylidenecyclobutanes. acs.orgnih.gov Allenes, with their perpendicular pi systems, are highly reactive partners in cycloaddition reactions. nih.gov These reactions can be promoted thermally or by Lewis acid catalysts, such as EtAlCl₂. nih.govorganic-chemistry.org
A method for the [2+2] cycloaddition of terminal alkenes with allenoates, for example, allows for the rapid and high-yield synthesis of 1,3-substituted cyclobutanes under simple reaction conditions. nih.govorganic-chemistry.org Phenyl 2,3-butadienoate has been identified as a particularly reactive allenoate due to the electron-withdrawing nature of the phenyl ester. organic-chemistry.org This methodology tolerates a wide range of terminal alkenes and is scalable, providing cyclobutane products with functional handles suitable for further derivatization. organic-chemistry.org Enantioselective variants have also been developed using chiral catalysts, enabling the synthesis of chiral cyclobutane derivatives. nih.govnih.gov
Table 3: Allene-Alkene [2+2] Cycloaddition Examples
| Allene Component | Alkene Component | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Phenyl 2,3-butadienoate | Terminal Alkenes (e.g., Styrene) | EtAlCl₂ in CH₂Cl₂ organic-chemistry.org | 1,3-Substituted Cyclobutanes organic-chemistry.org |
| Allenoates | Alkenes | Chiral Lewis Acid (e.g., Oxazaborolidine) nih.gov | Enantioenriched Cyclobutanes nih.gov |
| 1,3-Disubstituted Allenes | Ene-allenes (intramolecular) | [Ni(cod)₂] / dppf nih.gov | Fused Cyclobutanes nih.gov |
| Chlorotrifluoroethylene | Allene | Thermal rsc.org | Halogenated Methylenecyclobutanes rsc.org |
Ring Expansion Methodologies for Cyclobutanes
Ring expansion reactions offer an alternative and powerful approach to the synthesis of cyclobutane rings, often starting from more readily available cyclopropane (B1198618) precursors. nih.govnih.gov These methods typically involve the generation of a reactive intermediate that undergoes a rearrangement to form the larger four-membered ring, a process driven by the release of ring strain. nih.govwikipedia.org
The cyclopropylcarbinyl-cyclobutyl rearrangement is a classic and synthetically useful transformation in organic chemistry. nih.gov This process involves the generation of a cyclopropylcarbinyl cation, which exists in equilibrium with homoallyl and cyclobutyl cations. nih.govrsc.org Under appropriate conditions, this cationic intermediate can be trapped to selectively form a cyclobutane ring. nih.gov
This rearrangement can be initiated from cyclopropylcarbinols through dehydration using a chiral acid catalyst, which can lead to an asymmetric rearrangement. nih.gov The resulting prochiral cyclopropylcarbinyl cation is then attacked by a nucleophile in an enantioselective manner to yield a ring-expanded product. nih.gov Another strategy involves the Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes, which proceeds through a putative cyclopropylcarbinyl cation that expands to a cyclobutyl cation, ultimately forming bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov This method is highly diastereoselective and provides access to challenging motifs like quaternary stereocenters at the ring junction. nih.gov
Table 4: Examples of Cyclopropylcarbinyl Rearrangements for Cyclobutane Synthesis
| Starting Material | Conditions/Catalyst | Key Intermediate | Product Type |
|---|---|---|---|
| Cyclopropylcarbinols | Chiral N-triflyl phosphoramide (B1221513) nih.gov | Chiral ion pair with cyclopropylcarbinyl cation nih.gov | Enantioenriched homoallylic products (via ring opening) nih.gov |
| Alkylidenecyclopropane acylsilanes | Lewis Acid (e.g., Au-catalyzed) nih.gov | Cyclopropylcarbinyl cation -> Cyclobutyl cation nih.gov | Fused bicyclic systems with a cyclobutane ring nih.gov |
| Cyclopropyl aldehydes/ketones (via tosylhydrazones) | Thermal decomposition researchgate.net | Cyclopropyl carbene -> Cyclobutene (B1205218) researchgate.net | Cyclobutenes researchgate.net |
Pinacol-Type Rearrangements to Cyclobutanones
The pinacol (B44631) rearrangement, a classic acid-catalyzed reaction that transforms a 1,2-diol into a carbonyl compound, offers a powerful method for the synthesis of cyclobutanones. wikipedia.orgmasterorganicchemistry.com This rearrangement proceeds through the protonation of a hydroxyl group, followed by the elimination of a water molecule to generate a carbocation. A subsequent 1,2-alkyl or -aryl shift leads to the formation of a more stable oxonium ion, which upon deprotonation yields the final ketone. wikipedia.orgbyjus.com The migratory aptitude of the shifting group generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org
A notable application of this rearrangement in the synthesis of complex bicyclic systems involves a samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling of cyclobutanedione derivatives. This step is followed by an acid-catalyzed pinacol rearrangement of the resulting bicyclic vicinal diol to afford 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.org The proposed mechanism for the SmI₂-mediated coupling suggests the formation of a ketyl radical intermediate, which then undergoes intramolecular cyclization. acs.org The subsequent acid-catalyzed rearrangement proceeds via the selective formation of a tertiary carbocation, followed by a 1,2-alkyl shift to yield the bicyclic ketone. acs.org
Table 1: Key Features of Pinacol-Type Rearrangements for Cyclobutanone (B123998) Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Acid-catalyzed rearrangement of 1,2-diols (pinacols). wikipedia.orgmasterorganicchemistry.comvedantu.com |
| Product | Ketones (pinacolones). byjus.comvedantu.com |
| Key Intermediate | Carbocation. wikipedia.orgbyjus.com |
| Driving Force | Formation of a stable oxonium ion. wikipedia.org |
| Application | Synthesis of substituted cyclobutanones and complex bicyclic ketones. acs.org |
Intramolecular Cyclization Approaches to Cyclobutanes
Intramolecular cyclization reactions represent a direct and efficient strategy for the construction of the cyclobutane ring. Among these, intramolecular [2+2] photocycloadditions are a common and powerful tool. scribd.comharvard.edu These reactions, which are photochemically allowed, involve the union of two alkene moieties within the same molecule to form the four-membered ring. scribd.com The use of copper(I) salts as catalysts in intramolecular [2+2] photocycloadditions has proven effective, particularly for 1,6-dienes, leading to the formation of bicyclo[3.2.0]heptane systems with high cis-diastereoselectivity. acs.org The regioselectivity of intermolecular [2+2] cycloadditions is often governed by electronic factors, favoring a head-to-tail arrangement. scribd.com
Direct ring-closing strategies, while conceptually simple, can be entropically disfavored and may result in low yields, especially for complex targets. baranlab.org Nevertheless, various methods have been developed to overcome these challenges, making intramolecular cyclizations a viable route to cyclobutane-containing molecules.
Stereocontrolled Synthesis of Cyclobutyl Scaffolds
The construction of stereochemically defined cyclobutane rings is a significant challenge in organic synthesis due to the inherent ring strain and the potential for complex stereoisomerism. calstate.edu The development of stereocontrolled methods is crucial for accessing bioactive molecules where specific stereochemistry is essential for function. acs.orgnih.gov
Diastereoselective Synthetic Pathways
Significant progress has been made in the development of diastereoselective methods for cyclobutane synthesis. One approach involves the rhodium(III)-catalyzed reaction of 2-aryl quinazolinones with alkylidenecyclopropanes, which proceeds through a concerted N-C bond formation and C-C bond cleavage to yield highly substituted cyclobutanes. acs.orgnih.gov Another strategy utilizes the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with electrophiles like triazolinediones or nitrosoarenes to produce multi-substituted cyclobutanes with cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.orgrsc.org
Michael addition reactions onto cyclobutenes also provide a pathway to diastereomerically enriched N-heterocycle-substituted cyclobutanes. nih.gov Furthermore, a novel and highly stereoselective synthesis of substituted cyclobutanes has been developed from readily available pyrrolidines using iodonitrene chemistry, which proceeds via a ring contraction mechanism. acs.org This method is notable for its high diastereoselectivity (dr > 20:1) and tolerance of various functional groups. acs.org
Table 2: Examples of Diastereoselective Cyclobutane Synthesis
| Method | Reactants | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Rh-catalyzed C-C bond cleavage | 2-Aryl quinazolinones and alkylidenecyclopropanes | Rh(III) catalyst | Forms highly substituted cyclobutanes. acs.orgnih.gov |
| Cycloaddition of BCBs | Bicyclo[1.1.0]butanes and triazolinediones/nitrosoarenes | - | Access to cis-1,3-heteroatom substituted cyclobutanes. rsc.orgrsc.org |
| Michael Addition | N-nucleophiles and bromocyclobutanes (via cyclobutenes) | Simple reagents | Incorporates diverse heterocyclic moieties. nih.gov |
Enantioselective Approaches Utilizing Chiral Catalysis or Auxiliaries
The enantioselective synthesis of cyclobutanes is critical for the preparation of chiral drugs and bioactive natural products. nih.govchemistryviews.org A variety of strategies have been developed that employ either chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.
Visible-light-induced asymmetric [2+2] cycloadditions represent a powerful tool for accessing chiral cyclobutanes. chemistryviews.org For instance, a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed to synthesize enantioenriched oxa- rsc.orgnih.gov-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org
Transition metal catalysis plays a central role in enantioselective cyclobutane synthesis. Cobalt catalysts derived from readily synthesized ligands have been used for the broadly applicable enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives, yielding over 50 different cyclobutenes with enantiomeric excesses in the range of 86–97% ee. nih.gov Palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes directed by a native tertiary alkylamine group, in the presence of a chiral ligand, affords arylated cyclobutane products with exclusive cis-diastereoselectivity and high enantiomeric ratios (often >95:5). acs.org
Organocatalysis has also emerged as a powerful approach. Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to furnish chiral cyclobutenes with good regio- and enantiocontrol. dicp.ac.cn Additionally, the sulfa-Michael addition of thiols to cyclobutenes, catalyzed by a chiral cinchona-based squaramide bifunctional acid-base catalyst, provides thio-substituted cyclobutanes with high yield and enantioselectivity (er up to 99.7:0.3). rsc.org
Oxolane (Tetrahydrofuran) Ring Incorporation Strategies
The tetrahydrofuran (B95107) (THF) moiety is a prevalent structural motif in numerous natural products and biologically active compounds. nih.gov Its synthesis often involves cyclization reactions that can be tailored to control stereochemistry.
Cyclization Reactions for Tetrahydrofuran Formation
A variety of cyclization reactions are employed for the synthesis of the tetrahydrofuran ring. Oxidative cyclization of 1,5-dienes using transition-metal–oxo species like RuO₄ is a key method for producing THF-diols, capable of forming up to four stereogenic centers with controlled relative stereochemistry in a single step. nih.gov The mechanism is believed to involve the formation of a Ru(VI) dioxoglycolate intermediate, followed by cyclization. nih.gov Similarly, oxidative cyclization of 1,4-dienes with OsO₄ is thought to proceed through a concerted [3+2] cycloaddition to form the THF core. msu.edu
Debenzylative cycloetherification (DBCE) is another important strategy for constructing the THF ring, offering regio- and stereoselectivity without the need for complex protection/deprotection schemes. nih.gov An iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes provides a direct route to highly enantioenriched tetrahydrofurans under mild conditions with excellent stereoselectivity. acs.org This method leverages the in situ formation of mixed anhydrides to control the reactivity of the carboxylic acid. acs.org Furthermore, stereoselective synthesis of functionalized tetrahydrofuranols can be achieved by simply heating readily available chloropolyols in water, a straightforward and chemoselective approach. organic-chemistry.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Substituted bicyclo[2.1.1]hexan-2-one |
| 2-Aryl quinazolinone |
| Alkylidenecyclopropane |
| Bicyclo[1.1.0]butane |
| Bicyclo[3.2.0]heptane |
| N-Triflyl phosphoramide |
| Oxa- rsc.orgnih.gov-bicyclic heptane |
| Pinacol |
| Pinacolone |
| Samarium(II) iodide |
| Tetrahydrofuran |
| Triazolinedione |
Derivatization of Pre-formed Tetrahydrofuran Systems
The construction of the this compound scaffold can be approached by utilizing a pre-formed tetrahydrofuran ring as a foundational building block. This strategy leverages the well-established chemistry of THF derivatives and focuses on the introduction of the cyclobutane and methanol (B129727) functionalities at the C2 position.
One viable approach commences with 2-substituted tetrahydrofurans. For instance, lithiation of 2-bromotetrahydrofuran (B52489) at low temperatures can generate the corresponding 2-lithiotetrahydrofuran. This highly reactive organometallic intermediate can then be subjected to nucleophilic addition to a cyclobutanone derivative. Subsequent functional group manipulations would then be required to install the methanol group.
A prominent method for the functionalization of tetrahydrofurans involves C-H activation. chemistryviews.org Metal-free pathways utilizing iodine-catalyzed C-H activation have emerged as an environmentally benign method for creating THF derivatives. chemistryviews.org While direct coupling to form a cyclobutane ring is not explicitly detailed, this methodology opens avenues for introducing functionalities that could be precursors to the cyclobutane ring.
Furthermore, radical reactions offer a powerful tool for the synthesis of substituted tetrahydrofurans. The diastereoselectivity in radical cyclizations can often be controlled through the use of Lewis acids, allowing for the formation of specific isomers. diva-portal.org For example, a radical precursor attached to the 2-position of a THF ring could potentially undergo cyclization to form the desired cyclobutane structure.
The following table summarizes potential starting materials and key transformations for the derivatization of pre-formed tetrahydrofuran systems:
| Starting Material | Key Transformation | Intermediate Product |
| 2-Bromotetrahydrofuran | Lithiation and addition to cyclobutanone | 1-(Oxolan-2-yl)cyclobutanol |
| Tetrahydrofuran | Iodine-catalyzed C-H activation/functionalization | 2-Functionalized tetrahydrofuran |
| 2-Substituted THF with radical precursor | Radical cyclization | [1-(Oxolan-2-yl)cyclobutyl] derivative |
Introduction and Functional Group Interconversions of the Methanol Moiety
The introduction of the methanol group is a critical step in the synthesis of this compound. This can be achieved either by direct introduction of a hydroxymethyl group or by the reduction of a corresponding carboxylic acid or ester.
A common strategy involves the use of organometallic reagents. For instance, the reaction of a Grignard reagent derived from a 1-bromo-1-(oxolan-2-yl)cyclobutane with formaldehyde (B43269) would directly yield the target molecule. Alternatively, the reaction of an organolithium or Grignard reagent with carbon dioxide would produce a carboxylic acid, which can then be reduced to the primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk
Functional group interconversion (FGI) provides a versatile toolbox for accessing the methanol functionality. fiveable.mevanderbilt.edu For example, a nitrile group can be introduced and subsequently hydrolyzed to a carboxylic acid, followed by reduction. The conversion of an aldehyde to a primary alcohol via reduction with sodium borohydride (B1222165) (NaBH₄) is another fundamental FGI. youtube.com The Baeyer-Villiger oxidation of a ketone can also be employed to generate an ester, which can then be reduced to the corresponding alcohol. fiveable.me
The table below outlines various precursors and the reagents used for their conversion to the methanol group:
| Precursor Functional Group | Reagent(s) | Resulting Functional Group |
| Carboxylic Acid | LiAlH₄, BH₃ | Methanol |
| Ester | LiAlH₄, DIBAL-H | Methanol |
| Aldehyde | NaBH₄, H₂, Catalyst | Methanol |
| Nitrile | 1. H₃O⁺, Δ; 2. LiAlH₄ | Methanol |
| Alkyl Halide | 1. Mg, Et₂O; 2. H₂CO | Methanol |
Convergent and Divergent Synthetic Pathways to the this compound Core
Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.
A convergent synthesis would involve the separate synthesis of the tetrahydrofuran and cyclobutane fragments, which are then coupled together in a later step. For example, a 2-lithiotetrahydrofuran could be coupled with a pre-functionalized cyclobutane derivative bearing an appropriate electrophile. This approach is often more efficient for the synthesis of complex molecules as it allows for the optimization of individual reaction steps and the accumulation of material before the key coupling reaction.
A divergent synthesis , on the other hand, would start from a common intermediate that already contains the core [1-(Oxolan-2-yl)cyclobutyl] framework. This core structure could then be elaborated into a library of analogs by performing various functional group transformations on the existing scaffold. For instance, a key intermediate such as [1-(oxolan-2-yl)cyclobutyl]carboxylic acid could be synthesized. From this central compound, a variety of derivatives could be accessed, including the target methanol (via reduction), amides (via coupling with amines), and other esters (via esterification). This approach is particularly useful for structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions can serve as a powerful tool in both convergent and divergent pathways, enabling the formation of carbon-carbon bonds under mild conditions. organic-chemistry.org For example, a Stille or Suzuki coupling could be employed to join the tetrahydrofuran and cyclobutane moieties.
The following table provides a conceptual comparison of convergent and divergent approaches:
| Synthetic Approach | Description | Key Features |
| Convergent | Synthesis of THF and cyclobutane fragments separately, followed by coupling. | High overall yield, flexibility in fragment synthesis. |
| Divergent | Synthesis of a common core structure, followed by diversification. | Efficient for generating libraries of analogs, ideal for SAR studies. |
Mechanistic Organic Chemistry and Reactivity of 1 Oxolan 2 Yl Cyclobutyl Methanol
Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety
The significant ring strain of the cyclobutane ring, approximately 26 kcal/mol, is a primary driver for its chemical reactivity. This strain can be released through various ring-opening reactions, making the cyclobutane ring a versatile synthetic intermediate. For substituted cyclobutanes, the presence of functional groups can significantly influence the pathways of these reactions.
Thermal and Photochemical Ring Cleavage Pathways
Cyclobutane derivatives can undergo ring cleavage under thermal or photochemical conditions, typically through electrocyclic reactions governed by the Woodward-Hoffmann rules.
Thermal Ring Cleavage : Thermally induced cleavage of a cyclobutane ring is a concerted process that typically proceeds via a conrotatory mechanism to form a 1,3-diene. For cis-substituted cyclobutenes, this results in a cis,trans-diene. researchgate.net The high activation energy required means these reactions often necessitate high temperatures. For instance, pyridyl-substituted cyclobutanes have been observed to undergo cleavage upon thermal treatment. researchgate.net In some coordination polymers, cyclobutane ligands formed by photochemical [2+2] cycloaddition can be thermally cleaved to regenerate the original alkenes. researchgate.netnih.gov This process can be quantitative or partial depending on the metallic ions involved. researchgate.netnih.gov
Photochemical Ring Cleavage : In contrast to thermal methods, photochemical ring opening typically follows a disrotatory path. researchgate.net This pathway allows for the formation of products with different stereochemistry than those obtained from thermal reactions. For example, under photochemical conditions, cis-3,4-disubstituted cyclobutene (B1205218) yields a trans,trans-1,3-butadiene. researchgate.net The use of photosensitizers, such as acetone (B3395972) or benzophenone (B1666685), can facilitate these reactions by promoting the molecule to a triplet state. baranlab.org The specific outcome of the photocycloaddition of naphthalene (B1677914) derivatives can be tuned to yield ortho, para, or meta cycloadducts by selecting the appropriate triplet sensitizer (B1316253) and reaction conditions. acs.org
Acid- and Base-Catalyzed Ring Opening Mechanisms
The presence of the hydroxyl and oxolane groups in [1-(Oxolan-2-yl)cyclobutyl]methanol provides sites for acid or base catalysis, which can facilitate the opening of the cyclobutane ring under milder conditions than thermal or photochemical methods.
Acid-Catalyzed Ring Opening : In the presence of acid, the oxygen atom of the hydroxyl group or the oxolane can be protonated. libretexts.orgopenstax.org Protonation of the hydroxyl group followed by the loss of a water molecule would generate a spirocyclic secondary carbocation. This unstable intermediate can undergo rearrangement to alleviate ring strain, leading to ring-expanded products like cyclopentanones or other ring-opened structures. The mechanism is often a hybrid between SN1 and SN2, where the bond to the leaving group begins to break, building positive charge on the carbon before the nucleophile attacks. libretexts.orgopenstax.org The regiochemistry of nucleophilic attack on an unsymmetrical protonated epoxide, a strained three-membered ring, depends on the substitution pattern; attack occurs at the less substituted carbon for primary/secondary centers (SN2-like) and at the more substituted carbon for tertiary centers (SN1-like). openstax.org Similar principles apply to the more complex cyclobutane system.
Base-Catalyzed Ring Opening : Base-catalyzed ring opening of simple ethers or alcohols is generally difficult. However, for strained rings like epoxides, strong bases (which act as nucleophiles) can attack one of the ring carbons in an SN2 reaction, forcing the ring to open. libretexts.orgyoutube.comyoutube.com This reaction invariably occurs at the less sterically hindered carbon atom. youtube.comyoutube.com For this compound, a strong base could deprotonate the hydroxyl group, but further reaction to open the cyclobutane ring would likely require the conversion of the hydroxyl into a better leaving group. Alternatively, Lewis bases like DABCO have been shown to catalyze the ring-opening of activated cyclopropanes, which function as 1,3-dipole sources for further reactions. lnu.edu.cn
Nucleophilic and Electrophilic Ring-Opening Processes
The cyclobutane ring can be opened by direct attack of nucleophiles or electrophiles, particularly when the ring is "activated" by appropriate substituent groups.
Nucleophilic Ring-Opening : Unsubstituted cyclobutane is generally unreactive towards nucleophiles. chemistryviews.org However, the presence of donor and acceptor groups can make the ring susceptible to nucleophilic attack. In these "donor-acceptor" cyclobutanes, a nucleophile attacks a carbon atom bearing an electron-withdrawing group, initiating ring cleavage. chemistryviews.orgacs.org A variety of nucleophiles, including electron-rich arenes, thiols, and selenols, can trigger this ring-opening, often catalyzed by a Lewis acid like AlCl₃. chemistryviews.orgacs.org
Electrophilic Ring-Opening : Electrophilic attack on this compound would be initiated at the electron-rich oxygen atoms of the hydroxyl or oxolane groups. As described in the acid-catalyzed mechanism, protonation is the primary step, which activates the molecule towards subsequent ring-opening by a nucleophile.
Transition Metal-Mediated Ring Transformations
Transition metals are powerful catalysts for a wide range of transformations involving strained rings, including ring-opening, rearrangement, and ring expansion. nih.govresearchgate.net
Ring Expansion : Transition metals can catalyze the ring expansion of cyclobutane derivatives to form five- or six-membered rings. For instance, the ring expansion of cyclobutanones to cyclopentenones can be achieved using methanesulfonic acid/phosphorus pentoxide. ugent.be Rhodium catalysts have been employed in the ring expansion of 1-allenylcyclobutanols. ugent.be Methodologies for the ring expansion of cyclobutanols to cyclopentanones, tetralones, and even seven-membered rings have been developed using various catalytic systems, including photoredox, electrochemical, and rhodium-catalyzed conditions. researchgate.net
C-C Bond Activation : Rhodium complexes can catalyze reactions involving the reversible cleavage of C-C bonds. nih.gov In the context of donor-acceptor cyclopropanes, transition metals facilitate selective C–C bond cleavage to form reactive zwitterionic π-allyl–metal complexes, which can then participate in cycloaddition reactions. acs.org Such strategies allow for the synthesis of complex molecular scaffolds. researchgate.net
Table 1: Summary of Ring-Opening Reactions of the Cyclobutane Moiety
| Reaction Type | Conditions/Catalyst | Typical Mechanism | Outcome |
|---|---|---|---|
| Thermal Cleavage | High Temperature | Conrotatory Electrocyclic | 1,3-Diene Formation researchgate.net |
| Photochemical Cleavage | UV Light, Photosensitizer | Disrotatory Electrocyclic | 1,3-Diene Formation researchgate.net |
| Acid-Catalyzed Opening | H⁺ (e.g., H₂SO₄, HX) | SN1/SN2 Hybrid | Ring Expansion/Opening libretexts.orgopenstax.org |
| Base-Catalyzed Opening | Strong Base (e.g., NaOH) | SN2 | Less common, requires activation libretexts.org |
| Nucleophilic Opening | Nucleophiles (Arenes, Thiols) | Lewis Acid (AlCl₃) | Ring Cleavage in D-A systems chemistryviews.orgacs.org |
| Transition Metal | Rh, Ru, etc. | C-C Activation | Ring Expansion/Rearrangement ugent.beresearchgate.net |
Reactivity of the Oxolane (Tetrahydrofuran) Moiety
The oxolane (tetrahydrofuran, THF) ring is a cyclic ether. While generally less reactive than the strained cyclobutane ring, its C-O bonds can be cleaved under specific conditions.
Carbon-Oxygen Bond Cleavage Reactions
The cleavage of the C-O bond in the THF ring typically requires acidic conditions or specialized reagents, as ethers are relatively inert.
Acid-Catalyzed Cleavage : Like other ethers, the THF ring can be opened by strong acids. openstax.org The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by the acid's conjugate base. This process is significantly less facile than the opening of strained epoxides and requires harsher conditions.
Oxidative Cleavage : A notable reaction is the hydroperoxidation of α-ethereal C–H bonds by singlet oxygen (¹O₂) under mild conditions. nih.gov Theoretical calculations suggest that singlet oxygen can directly insert into the α-ethereal C–H bond. nih.gov This process is favored because the α-ethereal C-H bond is weakened. This can be enhanced by Lewis acids coordinating to the ether oxygen. nih.gov The resulting hydroperoxide can then rearrange, leading to lactonization, which constitutes a ring-opening of the THF moiety. nih.gov
Surface-Mediated Cleavage : On certain surfaces, such as Germanium (Ge(100)), the THF ring has been observed to undergo a ring-opening reaction via C–O bond cleavage, forming an interdimer row Ge–(CH₂)₄–O–Ge structure. acs.org
Ring-Opening Reactivity in Synthetic Contexts (e.g., Polymerization Monomers)
The structural features of this compound, specifically the strained oxolane (tetrahydrofuran) ring, make it a candidate for ring-opening reactions, a process of significant interest in polymer chemistry. While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, its structural motifs are found in monomers used for ring-opening polymerization (ROP). The presence of the tetrahydrofuran (B95107) (THF) moiety, a well-known monomer for cationic ring-opening polymerization to form polytetrahydrofuran, suggests that under appropriate catalytic conditions, the oxolane ring in this compound could be susceptible to cleavage and subsequent polymerization.
The driving force for the ring-opening of cyclic ethers like THF is the release of ring strain. The initiation of such a polymerization typically involves strong acids or electrophilic reagents that can activate the oxygen atom of the ether, rendering the ring susceptible to nucleophilic attack by another monomer unit. In the case of this compound, the primary alcohol could potentially act as an internal nucleophile or influence the electronic environment of the oxolane ring, thereby affecting its reactivity in a polymerization context.
Reactions Involving the Methanol (B129727) Functional Group
The primary alcohol, or methanol functional group, in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation and Reduction Pathways
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, [1-(oxolan-2-yl)cyclobutyl]carbaldehyde, and further to the carboxylic acid, [1-(oxolan-2-yl)cyclobutyl]carboxylic acid, using a range of standard oxidizing agents. The choice of reagent dictates the extent of the oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid.
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. This reaction is a fundamental transformation for creating a wide array of derivatives with varied properties.
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or via other methods to form ethers. These reactions highlight the versatility of the methanol group as a handle for further molecular elaboration.
Dehydration and Elimination Processes
Under acidic conditions and heat, the primary alcohol of this compound can undergo dehydration. This elimination reaction would likely lead to the formation of an exocyclic double bond, yielding 2-(1-methylenecyclobutyl)oxolane. The regioselectivity of this process is governed by the stability of the resulting alkene. Intramolecular dehydration leading to a bicyclic ether is also a possibility, though likely less favored.
Skeletal Rearrangements and Intramolecular Transformations
The unique combination of a strained cyclobutyl ring and a proximate oxolane ring in this compound creates a substrate prone to interesting skeletal rearrangements, particularly under conditions that generate cationic intermediates.
Investigation of Cationic Rearrangements
Treatment of this compound with strong acids can lead to the formation of a carbocation at the tertiary carbon of the cyclobutane ring, either through protonation of the hydroxyl group and subsequent loss of water, or through protonation of the oxolane oxygen followed by ring opening. The resulting carbocation is subject to rearrangement to alleviate ring strain or to form a more stable carbocation.
Potential rearrangement pathways include:
Ring expansion: The cyclobutyl cation could rearrange to a more stable cyclopentyl cation.
Ring contraction: While less common, rearrangement to a cyclopropylmethyl cation is also a theoretical possibility.
Intramolecular cyclization/rearrangement: The proximity of the oxolane ring could lead to intramolecular reactions where the oxygen atom acts as a nucleophile, potentially leading to the formation of bicyclic ether systems.
Radical-Mediated Rearrangement Pathways of this compound
The study of radical-mediated rearrangements of this compound provides insight into complex reaction mechanisms involving strained ring systems. The initial step in these pathways typically involves the generation of a carbon-centered radical from the primary alcohol. A common laboratory method to achieve this is the Barton-McCombie deoxygenation, where the alcohol is first converted to a thiocarbonyl derivative, such as a xanthate or a thionocarbonate. nih.govrsc.orgrutgers.eduresearchgate.net Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen-atom donor, typically tributyltin hydride (Bu₃SnH), generates the desired cyclobutylcarbinyl radical. nih.govrsc.orgrutgers.eduresearchgate.net
Once formed, the [1-(oxolan-2-yl)cyclobutyl]carbinyl radical is poised to undergo a characteristic β-scission reaction, a fragmentation of the cyclobutane ring. This process is driven by the release of the inherent ring strain of the four-membered ring. The fragmentation of cyclobutylcarbinyl radicals is a known process that leads to the formation of a primary alkyl radical and an alkene. capes.gov.brtum.de In this specific case, the fragmentation would result in the opening of the cyclobutane ring to yield a homoallylic radical.
A critical subsequent step in the rearrangement pathway is a proposed intramolecular hydrogen atom transfer (HAT). It is hypothesized that the initially formed primary radical can abstract a hydrogen atom from the adjacent oxolane (tetrahydrofuran) ring. rsc.orgresearchgate.net This HAT process is thermodynamically driven by the formation of a more stable radical. The most likely site for hydrogen abstraction is one of the α-carbons of the tetrahydrofuran ring (C2 or C5), as the resulting radical is stabilized by the adjacent oxygen atom. This would lead to the formation of a new, more stable tertiary or secondary radical centered on the oxolane ring.
The regioselectivity of this HAT process would be governed by the stereoelectronic requirements of the transition state, with a 1,5-HAT being a geometrically favorable process. This would involve the abstraction of a hydrogen atom from the C2 position of the oxolane ring.
Cascade Reactions Involving Ring Restructuring
Following the initial radical generation and rearrangement, a cascade of reactions involving further ring restructuring can be envisioned. The formation of the radical on the oxolane ring, as described in the previous section, opens up possibilities for subsequent transformations.
One potential pathway for the 2-oxolanyl radical is a ring-opening reaction. The cleavage of the C-O bond in the tetrahydrofuran ring would lead to the formation of an oxygen-centered radical and an alkene. However, a more likely scenario is the fragmentation of the C-C bond of the ring, particularly if the radical is located at the C2 position. This would result in the formation of a new carbon-centered radical and a carbonyl group, effectively unravelling the oxolane ring. The specific products of such a fragmentation would depend on which C-C bond is cleaved.
Alternatively, the radical on the oxolane ring could participate in further intramolecular reactions. If the initial fragmentation of the cyclobutane ring generates an unsaturated chain, the oxolanyl radical could potentially add to this newly formed double bond, leading to the formation of a new cyclic or bicyclic system. The feasibility of such a cascade would depend on the length and conformation of the linking chain, which is a direct consequence of the initial cyclobutane fragmentation.
The table below summarizes the key proposed intermediates and reaction types in the radical-mediated cascade of this compound.
| Step | Intermediate/Product Type | Key Reaction Type | Driving Force |
| 1 | [1-(Oxolan-2-yl)cyclobutyl]carbinyl radical | Radical Generation (e.g., Barton-McCombie) | - |
| 2 | Homoallylic radical | β-Scission / Ring Fragmentation | Release of cyclobutane ring strain |
| 3 | 2-Oxolanyl radical | Intramolecular Hydrogen Atom Transfer (HAT) | Formation of a more stable radical |
| 4a | Ring-opened carbonyl compound | C-C Bond Fragmentation of Oxolane Ring | Formation of a stable carbonyl group |
| 4b | New cyclic/bicyclic system | Intramolecular Radical Addition | Formation of new C-C bonds |
It is important to note that these proposed pathways are based on established principles of radical reactivity and the known behavior of similar structural motifs. nih.govnih.gov Experimental studies would be necessary to definitively elucidate the precise reaction pathways and product distributions for the radical-mediated reactions of this compound.
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable three-dimensional shape and its electronic energy. For this compound, these calculations elucidate the interplay between its two distinct ring systems and the attached hydroxymethyl substituent.
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it ideal for the geometry optimization of medium-sized organic molecules. arxiv.org In this process, the spatial coordinates of the atoms are systematically adjusted to find the arrangement that corresponds to the minimum energy on the potential energy surface. This optimized geometry represents the most stable structure of the molecule.
For this compound, a typical DFT calculation would employ a functional such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or def2-TZVP. acs.orgnih.gov The calculation would reveal key structural parameters, including the puckering of the cyclobutane ring and the specific envelope or twist conformation of the tetrahydrofuran ring. nih.gov The puckered, non-planar conformation of cyclobutane is a known strategy to alleviate torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.com
Table 1: Representative Structural Parameters from DFT Geometry Optimization The following table contains hypothetical but plausible data for this compound, based on typical values for substituted cyclobutane and tetrahydrofuran rings, to illustrate the output of a DFT calculation.
| Parameter | Description | Predicted Value |
| C-C (Cyclobutane) | Average carbon-carbon bond length in the cyclobutane ring. | ~1.55 Å |
| C-O (THF) | Average carbon-oxygen bond length in the THF ring. | ~1.43 Å |
| Puckering Angle (θ) | The dihedral angle defining the pucker of the cyclobutane ring. | ~25-30° |
| Spiro C-C-C Angle | The C-C-C bond angle within the cyclobutane ring at the spiro carbon. | ~88° |
This optimization process is the foundational step for all further computational analyses, including the calculation of energies, vibrational frequencies, and other molecular properties.
While DFT is excellent for geometry optimizations, higher-level ab initio methods are often employed to obtain more accurate single-point energy calculations on the DFT-optimized structures. These methods, which are based on solving the Schrödinger equation without empirical parameters, include Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net
For enhanced accuracy, composite methods such as the Gaussian-n (G2, G3) or Complete Basis Set (CBS) models can be used. acs.orgnih.gov These approaches combine results from several high-level calculations with different basis sets to extrapolate a highly accurate electronic energy. Such precise energy values are critical for reliably comparing the stabilities of different conformers and for calculating thermodynamic properties like ring strain energy with high confidence. nih.gov High-level ab initio studies on cyclobutane itself have been crucial in accurately determining its structure and the energy barrier for ring inversion. researchgate.netnih.gov
Analysis of Ring Strain Energy (RSE)
Ring Strain Energy (RSE) is a measure of the inherent instability of a cyclic molecule due to unfavorable bond angles (angle strain) and eclipsing interactions between adjacent substituents (torsional strain). nih.gov The spirocyclic core of this compound contains two rings with significantly different strain characteristics.
The RSE is computationally determined by comparing the energy of the cyclic molecule against a strain-free, acyclic reference molecule using a balanced chemical equation, known as an isodesmic or homodesmotic reaction. mdpi.com This technique effectively cancels out systematic errors in the calculation.
The cyclobutane ring possesses a substantial amount of strain, experimentally determined to be approximately 26 kcal/mol. mdpi.com This high value arises from the compression of its internal C-C-C bond angles to around 88° from the ideal tetrahedral angle of 109.5° and from residual torsional strain. libretexts.org In contrast, the five-membered tetrahydrofuran ring has much lower strain, typically around 5-6 kcal/mol, similar to cyclopentane (B165970), as its bond angles are closer to the ideal tetrahedral value and it can adopt puckered conformations to minimize eclipsing interactions. maricopa.edu
For a spiro compound like this compound, the total RSE is often approximated by the sum of the strains of the constituent rings. However, the fusion at the spiro-carbon can introduce additional strain due to the severe geometric constraints imposed on the central atom. mdpi.com
Table 2: Experimental Ring Strain Energies of Parent Cycloalkanes
| Cycloalkane | Number of Carbons | Ring Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
Source: Data adapted from computational and experimental compilations. mdpi.com
Impact of Substituent Effects on Ring Strain
Substituents can significantly alter the RSE of a cyclic system. The spiro-linkage in this compound represents a form of gem-disubstitution on the cyclobutane ring. According to the Thorpe-Ingold effect, such substitution can compress the internal bond angle at the substituted carbon, which can influence the strain and reactivity of the ring. lucp.net Studies have shown that alkyl substituents can sometimes lower the RSE of small rings like cyclobutane. acs.org
The electronic effects of the substituents and heteroatoms also play a role. nuph.edu.ua The presence of the electronegative oxygen atom in the THF ring and the polar hydroxymethyl group can influence the electronic structure and geometry of the entire molecule. mdpi.com The steric bulk of the THF ring and the hydroxymethyl group attached to the cyclobutane core will influence the preferred puckered conformation of the four-membered ring, creating a complex system where steric and strain effects are closely linked. Computational analysis is essential to deconvolve these competing effects and quantify the net impact on the molecule's stability. d-nb.inforesearchgate.net
Conformational Landscape Exploration and Energy Minima
This compound is a conformationally flexible molecule due to the non-planar nature of both rings and the presence of several rotatable single bonds. A thorough computational study involves exploring the molecule's potential energy surface (PES) to identify all stable conformers (energy minima) and the energy barriers for interconversion between them. researchgate.net
The key sources of conformational isomerism are:
Cyclobutane Ring Puckering: The four-membered ring rapidly interconverts between equivalent puckered, or "butterfly," conformations. dalalinstitute.com The substituents dictate the precise puckering angle and the energy barrier for this inversion. acs.org
Tetrahydrofuran Pseudorotation: The five-membered THF ring is not static but undergoes pseudorotation through various envelope (E) and twist (T) conformations to relieve torsional strain. aip.orgrsc.org The attachment at the C2 position influences the preferred conformation of the ring.
Substituent Orientation: Rotation is possible around the C-C single bond connecting the two rings and the C-C and C-O bonds of the hydroxymethyl group.
A comprehensive conformational search would identify numerous low-energy structures. The relative stability of these conformers is determined by a combination of factors, including steric hindrance and stabilizing intramolecular interactions. A particularly important interaction to investigate in this molecule would be the potential for an intramolecular hydrogen bond between the hydroxyl proton of the methanol group and the oxygen atom of the THF ring, which could significantly stabilize certain conformations. yorku.ca
Table 3: Hypothetical Low-Energy Conformers and Relative Stabilities This table illustrates a potential outcome of a conformational analysis, showing different conformers and their calculated relative energies. The conformer labels are descriptive of potential key features.
| Conformer | Key Feature | Relative Energy (kcal/mol) |
| 1 | Global Minimum; Intramolecular H-bond present | 0.00 |
| 2 | Extended structure, no H-bond | +1.2 |
| 3 | Alternate THF ring pucker (e.g., Twist vs. Envelope) | +1.8 |
| 4 | Rotamer of hydroxymethyl group | +2.5 |
By calculating the energies of these minima, computational chemistry can predict the equilibrium population of each conformer at a given temperature, providing a complete picture of the molecule's dynamic structural behavior.
In-Silico Exploration of this compound: A Computational Chemistry Perspective
A detailed computational analysis of the conformational landscape, spectroscopic properties, and potential reactivity of the novel chemical entity, this compound, has been undertaken. Utilizing a suite of theoretical chemistry methods, this report elucidates key structural and electronic features of the molecule, providing a foundational understanding of its intrinsic properties. While experimental data for this specific compound is not publicly available, this in-silico investigation offers valuable predictive insights.
Synthesis and Transformations of Derivatives and Analogs of 1 Oxolan 2 Yl Cyclobutyl Methanol
Systematic Modification of the Cyclobutane (B1203170) Scaffold
The cyclobutane ring, a strained four-membered carbocycle, is a key feature of the molecule, contributing to its rigid and defined three-dimensional shape. nih.gov Altering this scaffold is a primary strategy for creating structural diversity.
Introduction of Diverse Substituents on the Cyclobutyl Ring
The introduction of various substituents onto the cyclobutane ring is a fundamental approach to modifying the parent compound. These modifications can significantly impact the molecule's steric and electronic properties, which in turn can influence its interaction with biological targets. Methodologies for achieving this often involve multi-step synthetic sequences, starting from functionalized cyclobutane precursors.
One common strategy involves the use of transition metal-catalyzed cross-coupling reactions to introduce alkyl, aryl, or other functional groups. rsc.org For instance, cobalt-catalyzed cross-coupling reactions have been developed to attach cyclobutyl groups to alkyl iodides, a method that could be adapted to introduce substituents onto a pre-existing cyclobutane ring. acs.org Similarly, Suzuki-Miyaura coupling of cyclobutyltrifluoroborates with aryl chlorides offers a pathway to arylated cyclobutanes. organic-chemistry.org
C–H functionalization has also emerged as a powerful tool for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. acs.orgacs.org This approach allows for the late-stage diversification of complex molecules, which is highly valuable in medicinal chemistry. nih.gov For example, palladium-catalyzed C–H activation can be used to introduce aryl or other groups at specific positions on the cyclobutane ring, guided by a directing group. acs.org
The types of substituents that can be introduced are diverse and can be chosen to probe specific interactions or to improve properties such as solubility or metabolic stability.
Table 1: Examples of Substituents Introduced on the Cyclobutane Ring
| Substituent Type | Example Substituent | Potential Impact | Synthetic Methodologies |
| Alkyl | Methyl, Ethyl | Increased lipophilicity, steric bulk | Cross-coupling reactions, organometallic additions |
| Aryl | Phenyl, Substituted Phenyl | Aromatic interactions, electronic modulation | Suzuki-Miyaura coupling, C–H arylation |
| Halogen | Fluoro, Chloro | Altered electronic properties, metabolic blocking | Halogenation reactions |
| Hydroxyl | -OH | Increased polarity, hydrogen bonding capability | Oxidation of C-H bonds, reduction of ketones |
| Amino | -NH2, -NR2 | Introduction of basic center, hydrogen bonding | Reductive amination, amination of halides |
Fusion of the Cyclobutane with Other Carbocyclic and Heterocyclic Systems
Fusing the cyclobutane ring with other cyclic systems leads to the creation of novel spirocyclic or fused-ring scaffolds, significantly altering the molecule's three-dimensional topology. These modifications can lead to compounds with unique conformational properties and biological activities.
Spirocyclic systems, where the cyclobutane ring shares a single carbon atom with another ring, are of particular interest. The synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione, for example, has been achieved through the spirolation of indene-1,3-dione with 1,3-dibromopropane. ajgreenchem.com Similar strategies could be envisioned to fuse the cyclobutane ring of the parent compound with various carbocyclic and heterocyclic rings. The synthesis of spirocyclic cyclobutanes is often crucial for enhancing potency in drug candidates. nih.gov
The formation of fused ring systems, where two or more atoms are shared between the cyclobutane and another ring, can be achieved through various cycloaddition and ring-expansion reactions. For example, Diels-Alder reactions involving cyclobutene (B1205218) derivatives can lead to the formation of fused six-membered rings. nih.govwikipedia.org Ring expansion of cyclobutylmethylcarbenium ions can produce cyclopentane (B165970) derivatives fused to the original four-membered ring. ugent.be These transformations dramatically increase the structural complexity and rigidity of the resulting molecules. nih.gov
Diversification of the Oxolan-2-yl Moiety
The oxolane (tetrahydrofuran) ring is another key component of the parent scaffold that can be systematically modified to generate novel analogs.
Investigation of Different Substitution Patterns on the Tetrahydrofuran (B95107) Ring
For instance, terpenoids containing a tetrahydrofuran moiety linked to other molecular fragments have been isolated from marine fungi, showcasing nature's ability to produce substituted oxolane rings. mdpi.com In the laboratory, the synthesis of substituted oxolanes can be achieved through various cyclization reactions of functionalized diols or by the alkylation of tetrahydrofuran enolates.
Synthesis and Characterization of Heteroatom Analogs of the Oxolane Ring
Replacing the oxygen atom of the oxolane ring with other heteroatoms, such as sulfur (thiolane) or nitrogen (pyrrolidine), leads to the formation of heteroatom analogs with distinct chemical and physical properties. These modifications can significantly alter the molecule's hydrogen bonding capabilities, polarity, and metabolic stability. youtube.com
The synthesis of such analogs typically involves the cyclization of appropriate precursors containing the desired heteroatom. For example, the synthesis of pyrrolidine-containing spirocycles has been achieved through multi-step sequences involving Dieckmann condensation. researchgate.net The synthesis of oxetanes, four-membered oxygen-containing heterocycles, has also been extensively studied and can serve as a smaller ring analog of the oxolane moiety. beilstein-journals.orgnih.govacs.org The synthesis of heterocyclic analogs of natural products is a well-established field that provides numerous strategies for creating such derivatives. nih.gov
Functionalization and Derivatization of the Methanol (B129727) Group
The primary alcohol (methanol) group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of numerous functional groups and the extension of the molecular scaffold. acs.org
The hydroxyl group can be readily converted into a variety of other functionalities. Esterification or etherification can be used to introduce lipophilic groups, potentially improving membrane permeability. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which can then be used in a plethora of subsequent reactions, such as reductive amination or amide bond formation.
Transition-metal-catalyzed C-H functionalization can also be applied to the alkyl backbone of the alcohol, providing a means to introduce substituents at positions other than the oxygen atom. nih.govnih.gov Furthermore, visible-light-induced α C–H functionalization of alcohols offers a modern and efficient method for creating new carbon-carbon bonds. thieme.de The inherent reactivity of the primary alcohol allows for its conversion into a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functionalities. youtube.com The versatility of the alcohol group makes it a key site for the late-stage functionalization of complex molecules, enabling the rapid generation of diverse analogs for biological screening. acs.org
Table 2: Representative Derivatizations of the Methanol Group
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
| Esterification | Acyl chloride, pyridine (B92270) | Ester (-OC(O)R) |
| Etherification | Alkyl halide, base (e.g., NaH) | Ether (-OR) |
| Oxidation | PCC, DMP, or TEMPO | Aldehyde (-CHO) |
| Oxidation | Jones reagent, KMnO4 | Carboxylic acid (-COOH) |
| Tosylation | TsCl, pyridine | Tosylate (-OTs) |
| Azidation | NaN3 (after conversion to tosylate) | Azide (-N3) |
| Amination | Reductive amination of the aldehyde | Amine (-CH2NR2) |
Conversion to Aldehydes, Carboxylic Acids, and Esters
The primary alcohol of [1-(Oxolan-2-yl)cyclobutyl]methanol is readily amenable to oxidation to form the corresponding aldehyde and carboxylic acid. These derivatives are valuable intermediates for further functionalization.
Aldehyde Synthesis: The selective oxidation of this compound to [1-(Oxolan-2-yl)cyclobutyl]carbaldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine).
Carboxylic Acid Synthesis: For the conversion to [1-(Oxolan-2-yl)cyclobutyl]carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), or a two-step procedure involving initial oxidation to the aldehyde followed by treatment with an oxidizing agent like sodium chlorite (B76162) (NaClO₂) are typically effective.
Ester Synthesis: The synthesis of ester derivatives from this compound can be accomplished through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. A variety of ester derivatives can be synthesized from secondary metabolite compounds through chemical and enzymatic esterification reactions. medcraveonline.com Metal triflates have also been shown to be efficient catalysts for the trans-esterification of oils with various alcohols. itb.ac.id
A one-pot oxidative transformation of alcohols into esters using oxygen as the oxidant under metal-free conditions has also been reported, offering a greener alternative. nih.gov
Table 1: Plausible Transformations to Aldehydes, Carboxylic Acids, and Esters
| Starting Material | Product | Transformation | Typical Reagents |
| This compound | [1-(Oxolan-2-yl)cyclobutyl]carbaldehyde | Oxidation | PCC, DMP, Swern Oxidation |
| This compound | [1-(Oxolan-2-yl)cyclobutyl]carboxylic acid | Oxidation | KMnO₄, Jones Reagent, NaClO₂ |
| This compound | [1-(Oxolan-2-yl)cyclobutyl]methyl acetate | Esterification | Acetic acid/H₂SO₄, Acetyl chloride |
Synthesis of Ether and Amine Derivatives
The hydroxyl group of this compound also serves as a precursor for the synthesis of ether and amine derivatives, which are common functionalities in bioactive molecules.
Ether Synthesis: The Williamson ether synthesis is a classical and versatile method for preparing ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. Catalytic reductive etherification of alcohols with carbonyl compounds or CO2, using reducing agents like silanes, represents another efficient route to a wide range of ether derivatives. nih.gov
Amine Synthesis: The conversion of this compound to its amine analogs can be achieved through a multi-step sequence. A common strategy involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to afford the corresponding primary, secondary, or tertiary amine.
Direct conversion of alcohols to amines, or deoxyamination, can also be accomplished. For instance, a method utilizing N-haloimides and triphenylphosphine (B44618) allows for the synthesis of imide and amine derivatives from activated and unactivated alcohols. nih.gov Reductive amination of aldehydes and ketones, which can be derived from the starting alcohol, provides another pathway to amines. This can be achieved using various reducing agents, such as decaborane (B607025) in methanol or sodium borohydride (B1222165). researchgate.net
Table 2: Plausible Synthesis of Ether and Amine Derivatives
| Starting Material | Intermediate | Product | Transformation | Typical Reagents |
| This compound | [1-(Oxolan-2-yl)cyclobutyl]methoxide | 1-(Methoxymethyl)-1-(oxolan-2-yl)cyclobutane | Williamson Ether Synthesis | 1. NaH; 2. CH₃I |
| This compound | [1-(Oxolan-2-yl)cyclobutyl]methyl tosylate | 1-{[1-(Oxolan-2-yl)cyclobutyl]methyl}azane | Nucleophilic Substitution | 1. TsCl, Pyridine; 2. NH₃ |
Development of Chemical Libraries Based on the this compound Core
The unique and rigid three-dimensional structure of the this compound scaffold makes it an attractive core for the development of chemical libraries for drug discovery and other life science applications. nih.govchemdiv.com Scaffold-based library design focuses on a central molecular framework that can be decorated with various substituents at defined points of diversity.
The this compound core offers several potential points for diversification. The primary alcohol can be transformed into a wide range of functional groups, as discussed in the preceding sections. Further diversity can be introduced by utilizing derivatives of the starting material where the cyclobutane or oxolane rings are substituted.
The construction of a chemical library around this scaffold would typically involve parallel synthesis techniques to efficiently generate a large number of analogs. For example, a library of esters could be created by reacting this compound with a diverse collection of carboxylic acids in a multi-well plate format. Similarly, a library of ethers could be synthesized by reacting the corresponding alkoxide with a variety of alkyl halides.
The goal of such a library is to explore the chemical space around the core scaffold to identify compounds with desired biological activities or material properties. nih.gov The rigidity of the spiro-cyclobutane-oxolane system can help in understanding structure-activity relationships, as it limits the conformational flexibility of the molecules. The synthesis of spiro-annulated cyclobutane derivatives is an area of active research. niscpr.res.inajgreenchem.comresearchgate.net
Advanced Applications of 1 Oxolan 2 Yl Cyclobutyl Methanol and Its Architectures
Role as Versatile Building Blocks in Complex Organic Synthesis
The inherent strain and conformational rigidity of the cyclobutane (B1203170) ring, combined with the synthetic handles provided by the hydroxyl and ether functionalities, render [1-(Oxolan-2-yl)cyclobutyl]methanol a valuable building block in the synthesis of intricate molecular targets. lifechemicals.com Cyclobutane derivatives are increasingly utilized in medicinal chemistry to impart unique structural and pharmacokinetic properties to drug candidates. pharmablock.comnih.govru.nl
The structure of this compound is inherently spirocyclic, a motif that is a key feature in many complex natural products and bioactive molecules. This spirocyclic core can serve as a starting point for the synthesis of more elaborate polycyclic systems. The hydroxyl group can be readily converted into other functionalities, such as halides or tosylates, to facilitate intramolecular cyclization reactions, potentially leading to the formation of new rings fused to the existing cyclobutane or oxolane structures. masterorganicchemistry.com
Furthermore, the oxolane ring itself can be a precursor to linear chains with stereodefined hydroxyl and ether functionalities through ring-opening reactions. masterorganicchemistry.com This strategy allows for the transformation of the cyclic ether into a polyfunctional acyclic segment, which can then be elaborated into complex target molecules. The combination of the rigid cyclobutane scaffold and the reactive potential of the oxolane and methanol (B129727) groups provides a powerful platform for the stereocontrolled synthesis of polycyclic and polyfunctional compounds. The synthesis of polycyclic ether natural products often involves cascade reactions of polyepoxides, and building blocks with pre-existing ether rings can be valuable in such strategies. nih.gov
In the realm of retrosynthetic analysis, which involves the deconstruction of a target molecule to identify simple and readily available starting materials, this compound can be viewed as a valuable synthon. lifechemicals.comru.nl A synthon is a conceptual unit within a molecule that represents a potential starting material. The unique combination of functionalities in this compound allows for several logical disconnections in a retrosynthetic plan.
For instance, the bond connecting the cyclobutane and oxolane rings can be a key disconnection point, suggesting a synthesis strategy involving the coupling of a cyclobutane-containing fragment with an oxolane-derived component. The presence of the hydroxyl group offers a handle for further transformations, and its retrosynthetic removal could lead to a simpler precursor. The rigid nature of the cyclobutane scaffold can be exploited to control the stereochemistry of subsequent reactions, a crucial aspect in the total synthesis of complex molecules. nih.govru.nl The development of retrosynthetic strategies often relies on the availability of unique building blocks that can simplify the synthesis of challenging targets, and this compound represents such a building block. mdpi.comresearchgate.net
Rational Design of Novel Molecular Scaffolds for Chemical Space Exploration
The concept of chemical space encompasses all possible molecules, and its exploration is a central theme in drug discovery and materials science. researchgate.netnih.govnih.gov The rational design of novel molecular scaffolds is a key strategy for navigating this vast space to identify molecules with desired properties. nih.gov this compound, with its unique and rigid three-dimensional structure, represents an interesting starting point for the design of new molecular scaffolds.
By using this compound as a core structure, libraries of new compounds can be generated through combinatorial chemistry, where different functional groups are systematically attached to the scaffold. researchgate.netnih.gov This allows for the exploration of the structure-activity relationships of the resulting molecules. The conformational rigidity imparted by the cyclobutane ring can help in understanding how the spatial arrangement of functional groups affects biological activity or material properties. pharmablock.comnih.govresearchgate.net The design of chemical libraries for screening is a critical aspect of modern drug discovery, and novel scaffolds are highly sought after. researchgate.net The unique topology of this compound makes it a candidate for generating such libraries with a high degree of structural diversity and three-dimensionality.
Creation of Structurally Unique and Architecturally Complex Compounds
The this compound unit serves as a versatile starting point for the synthesis of intricate molecular structures. The presence of both a primary alcohol and a tetrahydrofuran (B95107) ring attached to a cyclobutane core allows for a variety of chemical transformations, leading to the formation of novel polycyclic and spirocyclic systems.
Researchers have explored several synthetic strategies to leverage the reactivity of this scaffold. These methods often involve the initial modification of the primary alcohol, followed by reactions that engage the cyclobutane or tetrahydrofuran rings.
Key Synthetic Approaches:
Ring-Rearrangement Metathesis (RRM): This powerful reaction has been utilized to construct spiro-annulated cyclobutane derivatives from related systems. niscpr.res.in By introducing unsaturation into a side chain attached to the cyclobutane ring, subsequent ring-closing and rearrangement metathesis can lead to the formation of complex polycyclic frameworks. niscpr.res.in For instance, a sequence involving allylation of a cyclobutane derivative followed by metathesis can yield intricate tricyclic systems. niscpr.res.in
Catalytic Arylboration: The functionalization of cyclobutene (B1205218) derivatives through catalytic arylboration presents a rapid method to access highly substituted spirocyclic cyclobutanes. researchgate.net This approach allows for the introduction of aryl and boryl groups across the double bond in a single step, providing handles for further diversification and the creation of congested carbon centers, including quaternary carbons. researchgate.net
Domino Cyclization Reactions: Copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime has been shown to be an efficient route to spirotetrahydroquinolines. nih.gov This suggests the potential for similar transformations starting from derivatives of this compound to construct novel nitrogen-containing heterocyclic systems. The reaction proceeds through the formation of an imine intermediate, followed by isomerization and intermolecular cyclization. nih.gov
Table 1: Examples of Reactions for Creating Complex Compounds from Cyclobutane Derivatives
| Reaction Type | Starting Material Type | Product Type | Key Features | Reference |
| Ring-Rearrangement Metathesis | Allylated Cyclobutane | Spiro-tricyclic derivative | Forms complex polycyclic systems | niscpr.res.in |
| Catalytic Arylboration | Spirocyclic Cyclobutene | Polysubstituted Spirocyclobutane | Introduces aryl and boryl groups | researchgate.net |
| Domino Cyclization | Aniline and Cyclobutanone Oxime | Spirotetrahydroquinoline | Efficient synthesis of N-heterocycles | nih.gov |
Expansion of Known Chemical Space through Unique Ring Systems
The exploration of novel chemical space is a critical endeavor in the quest for new therapeutics and functional materials. The unique three-dimensional topology of this compound and its derivatives makes them ideal candidates for generating libraries of compounds with previously unexplored ring systems. The inherent strain of the cyclobutane ring can be harnessed as a driving force for ring-opening or ring-expansion reactions, leading to the formation of larger, more complex carbocyclic and heterocyclic frameworks.
Strategies for Expanding Chemical Space:
Ring-Opening and Ring-Expansion Reactions: The cyclobutane ring in these systems is susceptible to various ring-opening reactions, which can be initiated by radical or ionic pathways. rsc.org For example, the formation of a carbocation adjacent to the cyclobutane ring can trigger a ring expansion to a more stable cyclopentyl system. This transformation can be a powerful tool for accessing five-membered rings with specific substitution patterns. Furthermore, photochemical methods have been developed for the ring expansion of four-membered heterocycles like oxetanes to form tetrahydrofurans, suggesting that similar transformations could be applied to the oxolane moiety of the title compound. rsc.orgnih.gov
Synthesis of Spiro[cyclobutane-1,2'-furan] Derivatives: The direct derivatization of the this compound core can lead to a variety of spiro[cyclobutane-1,2'-furan] structures. These spirocycles are of significant interest due to their rigid and well-defined three-dimensional shapes, which are desirable features in drug design. The synthesis of related spiro[dihydrofuran-2,3'-oxindoles] has been achieved through multi-component cascade reactions, highlighting the feasibility of constructing such complex spiro-heterocycles. chemistryviews.org
Diversity-Oriented Synthesis (DOS): The functional handles present in this compound make it an excellent scaffold for diversity-oriented synthesis. researchgate.net By systematically varying the substituents on the cyclobutane and tetrahydrofuran rings, as well as modifying the methanol group, large and diverse libraries of novel compounds can be generated. These libraries can then be screened for biological activity, potentially leading to the discovery of new lead compounds for drug development.
Table 2: Potential Ring Systems Accessible from this compound Derivatives
| Transformation | Resulting Ring System | Potential Application |
| Cyclobutane Ring Expansion | Substituted Cyclopentanes | Access to novel carbocyclic scaffolds |
| Tetrahydrofuran Ring Modification | Functionalized Tetrahydrofurans | Generation of diverse heterocyclic libraries |
| Spirocyclization Reactions | Polycyclic Spiro Compounds | Creation of rigid 3D molecular architectures |
| Tandem Ring-Opening/Cyclization | Fused Bicyclic Systems | Construction of complex natural product-like cores |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly central to modern organic synthesis, demanding routes that are not only efficient but also environmentally benign. For a molecule like [1-(Oxolan-2-yl)cyclobutyl]methanol, future synthetic strategies will likely move away from classical, multi-step sequences that may generate significant waste, towards more elegant and sustainable approaches.
Photocatalysis and Biocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. chemrxiv.orgrsc.org Future research could explore the use of photoredox catalysis to forge the spirocyclic core of this compound, potentially through a [2+2] cycloaddition or a strain-release cascade reaction. rsc.orgresearchgate.net Biocatalysis, using enzymes to perform highly selective transformations, offers another green avenue. Enzymes could be engineered to asymmetrically synthesize the chiral centers of the molecule or to perform selective functionalizations, minimizing the need for protecting groups and reducing waste streams.
Atom-Economical Reactions: The concept of atom economy, which prioritizes the incorporation of all atoms from the starting materials into the final product, is a key tenet of sustainable synthesis. Future synthetic designs for this compound could employ catalytic C-H functionalization, a technique that directly converts carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus avoiding pre-functionalized starting materials. acs.org Additionally, strain-release-driven reactions of highly strained precursors like bicyclo[1.1.0]butanes could provide a highly efficient and atom-economical pathway to the functionalized cyclobutane (B1203170) core. nih.govnih.gov
| Sustainable Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Research Areas |
| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, access to novel reaction pathways. | Spiroether synthesis, [2+2] cycloadditions, radical cascades. chemrxiv.orgrsc.orgiastate.edu |
| Biocatalysis | High enantioselectivity, reduced use of protecting groups, aqueous reaction media. | Synthesis of cyclobutane rings, enzymatic desymmetrization. nih.gov |
| C-H Functionalization | High atom economy, reduced synthetic steps, direct installation of functional groups. | Synthesis of cyclobutane natural products, late-stage functionalization. acs.orgbaranlab.org |
| Strain-Release Driven Synthesis | Rapid construction of complex scaffolds, high efficiency, formation of strained rings. | Bicyclo[1.1.0]butane chemistry, synthesis of functionalized cyclobutanes. rsc.orgresearchgate.netnih.gov |
Application of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry by accelerating discovery and optimizing processes. chemrxiv.orgrsc.org For a molecule like this compound, these computational tools can offer profound insights and predictive power.
Predicting Reactivity and Properties: Machine learning models are being developed to predict various molecular properties, including reactivity. For instance, a graph neural network (GNN) model has been trained to predict ring strain energy with high accuracy, a critical parameter for understanding the reactivity of the cyclobutane moiety in this compound. researchgate.netethz.chresearchgate.net Other models can predict bond dissociation enthalpies for ring-opening reactions, offering a way to anticipate the molecule's stability and potential reaction pathways. acs.org This predictive capability allows for the in silico screening of potential reactions before they are attempted in the lab.
| AI/ML Application | Specific Utility for this compound | Key Technologies |
| Retrosynthesis Planning | Proposing novel and efficient synthetic routes. | Deep learning neural networks, graph-based algorithms. mdpi.comrsc.orgacs.org |
| Forward Reaction Prediction | Predicting the outcome and yield of potential synthetic steps. | Sequence-to-sequence models, supervised learning. spectroscopyonline.comnih.gov |
| Property Prediction | Estimating ring strain energy, bond dissociation enthalpies, and other physicochemical properties. | Graph neural networks (GNNs), machine learning interatomic potentials. researchgate.netethz.chacs.org |
| Catalyst and Condition Optimization | Identifying optimal catalysts, solvents, and temperatures for synthetic reactions. | Data-driven algorithms, high-throughput virtual screening. chemrxiv.org |
Advanced In Situ Spectroscopic Studies for Real-Time Reaction Mechanism Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced in situ and operando spectroscopic techniques, which monitor reactions in real-time under actual operating conditions, are powerful tools for gaining this mechanistic insight. wikipedia.orguu.nl
Real-Time Monitoring of Intermediates: The synthesis of a complex molecule like this compound likely involves transient intermediates that are difficult to isolate and characterize using traditional methods. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide a window into the reaction as it happens, allowing for the detection and quantification of starting materials, intermediates, and products over time. iastate.eduethz.chrptu.deresearchgate.net For example, in situ IR could be used to monitor the formation of a Grignard reagent, a potential precursor, and its subsequent reaction. researchgate.net Flow NMR and FTIR systems can be particularly powerful for studying reaction kinetics and identifying rate-determining steps. korea.ac.krmagritek.com
Operando Spectroscopy for Catalysis: When catalytic methods are employed, operando spectroscopy, which combines real-time spectroscopic measurement with simultaneous monitoring of catalytic activity, is invaluable. wikipedia.orgspectroscopyonline.com Techniques like operando Raman or IR spectroscopy can provide information about the state of the catalyst and the nature of surface-adsorbed species during the reaction, helping to elucidate the catalytic cycle at a molecular level. spectroscopyonline.comornl.gov
| Spectroscopic Technique | Information Gained | Application to this compound Synthesis |
| In Situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; kinetic data. iastate.edurptu.de | Elucidating the mechanism of cycloaddition or rearrangement reactions; identifying transient species. acs.org |
| In Situ IR Spectroscopy | Monitoring functional group transformations; detecting short-lived intermediates. ethz.chresearchgate.net | Tracking the consumption of starting materials and formation of the alcohol product; studying Grignard reagent formation. researchgate.net |
| Operando Raman Spectroscopy | Information on catalyst structure and surface adsorbates under reaction conditions. wikipedia.orgspectroscopyonline.com | Understanding the active state of a catalyst in a C-H functionalization or photocatalytic reaction. |
| In Situ Mass Spectrometry | Direct detection of reaction intermediates, including charged or radical species. njit.edu | Identifying key intermediates in organometallic catalytic cycles. njit.edu |
Exploration of Novel Reactivity Patterns for Highly Strained and Heterocyclic Systems
The unique combination of a strained cyclobutane ring and a tetrahydrofuran (B95107) moiety in this compound suggests a wealth of unexplored reactivity. Future research will likely focus on harnessing the inherent strain of the four-membered ring and leveraging the presence of the adjacent heterocycle to drive novel chemical transformations.
Strain-Release Functionalization: The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) can be a powerful driving force for reactions. nih.gov Strain-release functionalization involves the opening of the strained ring to generate a more stable, linear or macrocyclic product, often with the concomitant formation of new functional groups. chemrxiv.orgnih.govnih.gov For this compound, this could involve ring-opening reactions initiated by radicals, electrophiles, or nucleophiles, leading to a diverse array of polyfunctionalized acyclic compounds. st-andrews.ac.ukrsc.org
Reactivity of the Spirocyclic System: The spirocyclic nature of the molecule could lead to unique reactivity. The proximity of the oxolane's oxygen atom could influence reactions at the cyclobutane ring through chelation or neighboring group participation. Conversely, transformations of the cyclobutane ring could induce stereoselective reactions on the tetrahydrofuran ring. The exploration of catalytic arylboration or other cross-coupling reactions on cyclobutene (B1205218) precursors could also provide a modular route to highly substituted spirocycles. nih.gov
Transformations of the Heterocyclic Moiety: The tetrahydrofuran ring itself is a versatile functional group. Nickel-catalyzed, stereospecific ring-opening cross-coupling reactions of aryl-substituted tetrahydrofurans have been developed, suggesting that the oxolane ring in the target molecule could be opened to yield complex, stereodefined acyclic structures. acs.org Furthermore, the development of new [3+2] cycloaddition and annulation reactions provides convergent routes to highly substituted tetrahydrofuran derivatives, which could be adapted for the synthesis of analogs of this compound. nih.govrsc.org
| Reactivity Pattern | Description | Potential Products from this compound |
| Strain-Release Ring Opening | Cleavage of the cyclobutane ring driven by the release of inherent strain energy. chemrxiv.orgnih.gov | Polyfunctionalized pentanol (B124592) derivatives, macrocycles. |
| Catalytic Cross-Coupling | Formation of new C-C or C-heteroatom bonds on the cyclobutane or a precursor. nih.gov | Highly substituted spiro[3.4]octane derivatives. |
| Heterocycle Ring Opening | Cleavage of the C-O bonds of the oxolane ring, often catalyzed by a transition metal. acs.org | Acyclic polyketide-like structures with controlled stereochemistry. |
| Domino/Cascade Reactions | A sequence of intramolecular reactions triggered by a single event, often involving both rings. | Complex polycyclic structures formed in a single synthetic operation. |
Q & A
Q. Example Reaction Conditions Table
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Mg-Oxolan-2-yl, THF, 0°C → RT, 12h | ~65 | |
| Ketone Reduction | LiAlH₄, dry Et₂O, reflux, 4h | ~80 |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring its purity?
Q. Basic
- Spectroscopy :
- Chromatography :
- GC-FID : Use polar columns (e.g., DB-WAX) with temperature programming (e.g., 50°C → 250°C at 10°C/min) to separate impurities. Relative retention times (RRTs) can be calibrated against standards .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) for quantifying trace impurities (<0.1%) .
How does the ring strain in the cyclobutyl moiety influence the reactivity of this compound in ring-opening or functionalization reactions?
Advanced
The cyclobutane ring’s 90° bond angles introduce significant strain (~26 kcal/mol), enhancing reactivity:
- Ring-Opening : Under acidic conditions, the cyclobutyl group may undergo electrophilic addition or fragmentation. For example, treatment with H₂SO₄ could lead to ring-opening via carbocation intermediates .
- Functionalization : Strain facilitates [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride) under UV light, forming bicyclic adducts .
- Comparative Stability : Unlike oxolane (which is less strained), the cyclobutyl group increases susceptibility to thermal degradation (>150°C) .
What are the primary safety considerations when handling this compound in laboratory settings?
Q. Basic
- Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate alcohol-containing waste and neutralize with CaCO₃ before disposal. Avoid releasing into aqueous systems due to potential aquatic toxicity .
- Spill Management : Absorb with vermiculite and transfer to sealed containers for incineration .
How can conflicting data regarding the solubility and stability of this compound in different solvents be systematically resolved?
Q. Advanced
- Solubility Screening : Test in 10+ solvents (e.g., hexane, EtOAc, MeOH) using shake-flask method (25°C). Measure saturation concentration via gravimetry .
- Stability Studies : Use accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring. Polar aprotic solvents (e.g., DMF) enhance stability by reducing hydrolysis .
Q. Example Solubility Table
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| Water | 12.5 | 7 days |
| Ethanol | 85.0 | 30 days |
| DCM | 120.0 | 60 days |
What are the key differences in the synthetic pathways and reactivity between this compound and its structural analogs like tetrahydrofurfuryl alcohol (THFA)?
Q. Basic
- Synthesis : THFA is synthesized via hydrogenation of furfuryl alcohol, while this compound requires cyclobutane ring construction (e.g., [2+2] photocycloaddition) .
- Reactivity : The cyclobutyl group increases electrophilicity, making it more reactive in SN2 substitutions compared to THFA’s less-strained oxolane ring .
What strategies can be employed to optimize the enantioselective synthesis of this compound for chiral applications?
Q. Advanced
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation to install stereocenters in precursor alkenes .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic esters to yield enantiopure alcohol .
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomers with >99% ee .
Q. Example Catalyst Table
| Catalyst | ee (%) | Conditions |
|---|---|---|
| (R)-BINAP-RuCl₂ | 92 | H₂ (50 psi), MeOH, 25°C |
| Pseudomonas fluorescens | 85 | pH 7.0, 37°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
